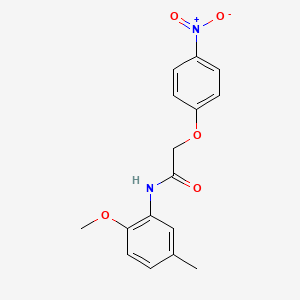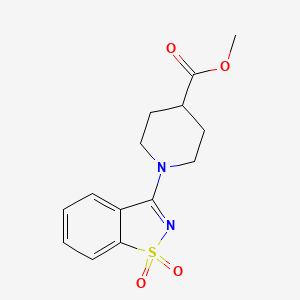![molecular formula C16H18ClN3O3 B5683012 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5683012.png)
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromane derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of specific enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects:
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in cells. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide is its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and it may have potential as a therapeutic agent for various diseases. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to investigate the mechanism of action of this compound in more detail to better understand its therapeutic effects. Additionally, future research could focus on improving the solubility of this compound to make it more suitable for in vivo studies.
Métodos De Síntesis
The synthesis of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide involves the reaction between 8-methoxy-2H-chromen-3-carboxylic acid and 4-chloro-1H-pyrazole-1-yl-ethylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the final product is dependent on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and anti-oxidant activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(4-chloropyrazol-1-yl)ethyl]-8-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-22-14-4-2-3-11-7-12(10-23-15(11)14)16(21)18-5-6-20-9-13(17)8-19-20/h2-4,8-9,12H,5-7,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVRCPITEGNLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)NCCN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5682938.png)
![1,3-dimethyl-7-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5682950.png)

![N,N-dimethyl-1-(2-methylphenyl)-2-oxo-2-[4-(4-pyridinyl)-1-piperazinyl]ethanamine](/img/structure/B5682963.png)
![2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}quinoxaline](/img/structure/B5682968.png)
![3-(2-furyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B5682976.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5682977.png)

![4,4,8-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5682987.png)
![methyl 5-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5683000.png)

![(4S*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5683019.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B5683033.png)
![(1S,2S,9R)-11-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5683035.png)